4-Hydroxy-2-(trifluoromethyl)benzylamine
Description
Properties
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSWVOPTLWXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethyl)benzylamine typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a benzylamine framework. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-2-(trifluoromethyl)benzylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary amines.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)benzylamine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)benzylamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make the compound a valuable tool for studying enzyme mechanisms and designing inhibitors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Trifluoromethylbenzylamine
The position of the -CF₃ group significantly impacts physicochemical properties:
The para-hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs.
Substituted Derivatives with Additional Functional Groups
Fluoro- and Hydroxy-Substituted Analogs
Key Insight : Fluorination at C4 (as in 4-Fluoro-2-(trifluoromethyl)benzylamine) enhances metabolic stability, while methoxy groups (e.g., in ) reduce acidity compared to hydroxylated analogs.
Multi-Trifluoromethyl and Thio Derivatives
Key Insight: Multi-CF₃ substitution (e.g., 3,5-bis(trifluoromethyl)benzylamine) amplifies electron-withdrawing effects, altering reaction pathways compared to mono-substituted analogs.
Research Findings and Stability Considerations
- Dimerization Tendencies : 4-(Trifluoromethyl)benzylamine forms a Schiff base dimer (compound 11) under ambient conditions, highlighting reactivity differences compared to hydroxylated analogs .
- Synthetic Flexibility : Derivatives like compounds 12–19 () demonstrate that substituents on the benzoic acid moiety modulate biological activity, suggesting similar structure-activity relationships for the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-2-(trifluoromethyl)benzylamine?
- Methodology : Reductive amination of 4-hydroxy-2-(trifluoromethyl)benzaldehyde with ammonia or ammonium acetate under hydrogenation conditions (e.g., using Pd/C or NaBH) is a common approach. Alternatively, nucleophilic substitution of brominated precursors (e.g., 4-hydroxy-2-(trifluoromethyl)bromobenzene) with ammonia can be optimized for higher yields .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization efficiency.
Q. How should researchers characterize the structural integrity of 4-Hydroxy-2-(trifluoromethyl)benzylamine?
- Analytical Tools :
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and trifluoromethyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected exact mass: ~193.01 Da for CHFNO) .
- FT-IR : Detect hydroxyl (3200–3600 cm) and amine (3300–3500 cm) functional groups.
Advanced Research Questions
Q. How can researchers address discrepancies in reported antimicrobial activity of trifluoromethyl-substituted benzylamines?
- Experimental Design :
- Strain Selection : Use standardized microbial strains (e.g., ATCC cultures) for Candida albicans and Aspergillus niger to ensure reproducibility .
- Assay Conditions : Compare MIC (minimum inhibitory concentration) values under varying pH, temperature, and nutrient availability.
- Structural Modifications : Synthesize analogs (e.g., 4-fluoro or 5-chloro derivatives) to isolate the impact of substituent positions on bioactivity .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of activity variations across studies.
Q. What computational strategies validate the binding affinity of 4-Hydroxy-2-(trifluoromethyl)benzylamine to microbial targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., leucyl-tRNA synthetase). Prioritize hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethyl moiety .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays.
Q. How can researchers optimize stability studies for 4-Hydroxy-2-(trifluoromethyl)benzylamine under varying storage conditions?
- Protocol :
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light Sensitivity : Conduct accelerated degradation studies under UV/Vis light (300–800 nm) with HPLC monitoring .
- pH Stability : Incubate the compound in buffers (pH 2–12) and quantify degradation products via LC-MS.
Safety and Handling
Q. What safety protocols are critical for handling trifluoromethyl-substituted benzylamines?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (UN Hazard Class 8, Corrosive) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (boiling point ~156°C for related compounds) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via certified chemical waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
